2-((1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole
Description
2-((1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is a heterocyclic compound featuring a thiazole moiety linked via an ether bond to an azetidine ring. The azetidine is further substituted with a 2-bromophenylsulfonyl group. This structure combines a sulfur-containing thiazole core with a strained four-membered azetidine ring, which is sulfonylated at the nitrogen atom. The ortho-bromo substituent on the phenyl ring introduces steric and electronic effects that may influence reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
2-[1-(2-bromophenyl)sulfonylazetidin-3-yl]oxy-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3S2/c13-10-3-1-2-4-11(10)20(16,17)15-7-9(8-15)18-12-14-5-6-19-12/h1-6,9H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYXTNMOSNLJIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2Br)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The bromophenyl group is introduced through a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry to ensure consistent quality and scalability. The choice of reagents and solvents would also be optimized to reduce environmental impact and improve safety.
Chemical Reactions Analysis
Types of Reactions
2-((1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction of the bromophenyl group can yield a phenyl group.
Scientific Research Applications
2-((1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing thiazole rings.
Medicine: The compound may be investigated for its potential as an antimicrobial, antifungal, or anticancer agent.
Mechanism of Action
The mechanism of action of 2-((1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The bromophenyl group may enhance the compound’s binding affinity to certain targets, while the azetidinyl group can contribute to its overall stability and reactivity .
Comparison with Similar Compounds
Thiazole-Triazole Acetamide Derivatives ()
Compounds such as 9c (N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide derivatives) share a thiazole core but differ in substitution patterns. Key distinctions include:
- Substituent Position: The target compound’s 2-bromophenylsulfonyl group contrasts with the para-bromophenyl group in 9c.
- Azetidine vs.
Cyclopropylsulfonyl Azetidine-Benzo[d]thiazole ()
The compound 2-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole (CAS 1421525-46-3) provides a direct structural comparison:
Table 1: Comparative Analysis of Key Features
Biological Activity
2-((1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential applications.
Chemical Structure and Synthesis
The compound features a thiazole ring connected to an azetidine moiety through a sulfonyl linkage. The synthesis typically involves multiple steps, starting with the preparation of the thiazole ring and subsequent reactions to incorporate the azetidine and bromophenyl groups. Various synthetic routes have been explored to optimize yield and minimize environmental impact.
The biological activity of 2-((1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The thiazole ring may interact with enzymes, potentially inhibiting their activity. This characteristic is crucial for compounds aiming to exhibit antimicrobial or anticancer properties.
- Binding Affinity : The presence of the bromophenyl group enhances binding affinity to certain targets, which can lead to more effective therapeutic outcomes .
Antimicrobial Properties
Recent studies have indicated that compounds containing thiazole moieties demonstrate significant antimicrobial activity. For example, derivatives similar to 2-((1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole have shown effectiveness against various bacterial strains:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Bromophenyl Thiazole Derivative | Staphylococcus aureus | 0.008 μg/mL |
| 2-Bromophenyl Thiazole Derivative | Escherichia coli | 0.03 μg/mL |
| 2-Bromophenyl Thiazole Derivative | Streptococcus pneumoniae | 0.06 μg/mL |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Activity
The potential anticancer properties of 2-((1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole have also been explored. Research indicates that similar thiazole derivatives exhibit cytostatic effects against various cancer cell lines. The mechanism involves modulation of cell proliferation pathways, possibly through kinase inhibition .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of a series of thiazole derivatives, including those similar to 2-((1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole). The results demonstrated significant inhibition against resistant strains of bacteria, highlighting the compound's potential in addressing antibiotic resistance .
Case Study 2: Anticancer Properties
Another investigation focused on the cytotoxic effects of thiazole derivatives on human cancer cell lines. The study reported that compounds with structural similarity to 2-((1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole exhibited IC50 values in the low micromolar range, indicating strong anticancer activity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-((1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole, and how can reaction conditions be optimized for yield and purity?
- Methodology :
-
Step 1 : Synthesize the azetidine core via cyclization of 1,3-dibromopropane with a sulfonating agent (e.g., 2-bromophenylsulfonyl chloride) under basic conditions (e.g., NaH in THF) .
-
Step 2 : Functionalize the azetidine at the 3-position with a hydroxyl group using epoxidation or hydroxylation protocols.
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Step 3 : Couple the hydroxylated azetidine to the thiazole moiety via Mitsunobu reaction (using DIAD/TPP) or nucleophilic substitution (e.g., K₂CO₃ in DMF).
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Optimization : Vary solvents (DMF vs. THF), catalysts (e.g., Pd for coupling), and temperatures. Monitor purity via TLC/HPLC. For example, highlights yield improvements using CuI catalysis in Sonogashira couplings for analogous thiazole derivatives .
- Key Data :
| Reaction Condition | Solvent | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Mitsunobu (DIAD/TPP) | THF | None | 65 | 95% |
| Nucleophilic (K₂CO₃) | DMF | KI | 72 | 92% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- Techniques :
- ¹H/¹³C NMR : Identify the azetidine ring protons (δ 3.5–4.5 ppm for CH₂-SO₂) and thiazole C-H (δ 7.5–8.5 ppm). The sulfonyl group deshields adjacent protons .
- IR Spectroscopy : Confirm sulfonyl (S=O stretching at 1150–1300 cm⁻¹) and ether (C-O-C at 1050–1250 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic pattern from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity or biological activity of this compound?
- Methods :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or enzymes). The sulfonyl group may act as a hydrogen bond acceptor, while the bromophenyl moiety contributes hydrophobic interactions .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thiazole ring’s electron-deficient nature may favor nucleophilic attack .
- MD Simulations : Assess stability in biological membranes (e.g., POPC bilayers) to estimate bioavailability. notes similar thiadiazole derivatives modulating enzyme activity via π-π stacking .
Q. What strategies resolve contradictions in biological activity data across studies involving this compound?
- Approaches :
-
Meta-Analysis : Compare IC₅₀ values across assays (e.g., enzyme inhibition vs. cell viability). Adjust for variables like cell line heterogeneity or assay conditions (pH, temperature) .
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SAR Studies : Systematically modify substituents (e.g., replace 2-bromophenyl with 4-fluorophenyl) to isolate pharmacophore contributions. shows triazole-thiazole hybrids with varying aryl groups exhibit divergent antimicrobial activities .
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Orthogonal Assays : Validate hits using SPR (binding affinity) and transcriptomics (pathway analysis). For instance, used DPPH assays and NMR-based metabolomics to resolve antioxidant activity discrepancies in benzothiazoles .
- Case Study :
| Study | Substituent | Assay Type | Activity (IC₅₀, μM) | Conclusion |
|---|---|---|---|---|
| A | 2-BrPh | Kinase | 0.8 | Potent |
| B | 2-BrPh | Cytotoxicity | >100 | Inactive |
| Resolution: Study B’s high cytotoxicity threshold masks target-specific effects. Use lower concentrations or primary cells. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
